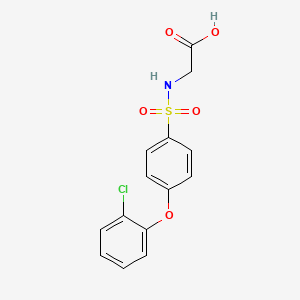
((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine: is a chemical compound used in various scientific research and industrial applications. It is known for its unique structure, which includes a chlorophenoxy group and a sulfonyl group attached to a glycine molecule.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also target inflammatory pathways.
Mode of Action
It’s known that sulfonamide functional groups are highly reactive towards water , which could influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect central inflammation , suggesting that this compound may also influence inflammatory pathways.
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.
Action Environment
It’s known that the presence of water in the reaction medium can influence the reactions of compounds with sulfonamide functional groups .
Biochemical Analysis
Biochemical Properties
The exact role of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine in biochemical reactions is not well-documented. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The sulfonyl group in the compound could potentially form hydrogen bonds with proteins, influencing their structure and function . The chlorophenoxy group might interact with aromatic residues in proteins through pi-stacking interactions .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s plausible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
It’s possible that it could interact with enzymes or cofactors, and influence metabolic flux or metabolite levels
Transport and Distribution
It’s plausible that it could interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine typically involves the reaction of 2-chlorophenol with phenylsulfonyl chloride to form the intermediate 4-(2-chlorophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds .
Scientific Research Applications
Chemistry: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of certain enzymes .
Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and in the manufacturing of advanced materials .
Comparison with Similar Compounds
- ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
- ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline
- ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine
Comparison: Compared to these similar compounds, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine is unique due to its glycine moiety, which provides distinct chemical and biological properties. The presence of the glycine group allows for different interactions with biological targets and can influence the compound’s solubility and reactivity .
Properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJVPHDKPKCGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
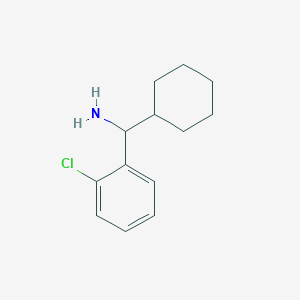
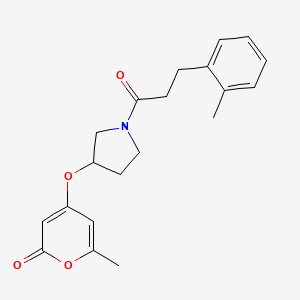
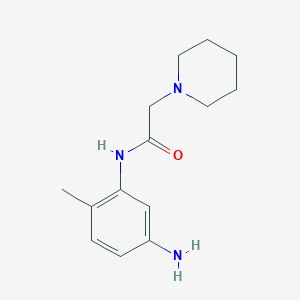
![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)
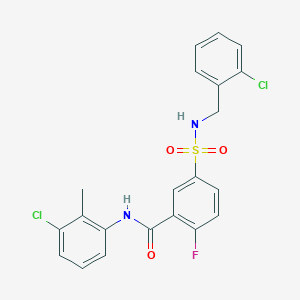
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)
![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)
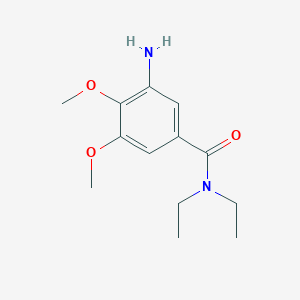
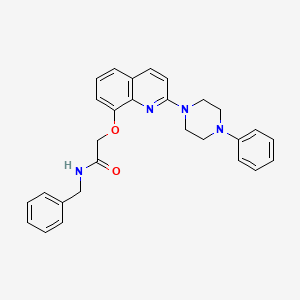
![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)
![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)

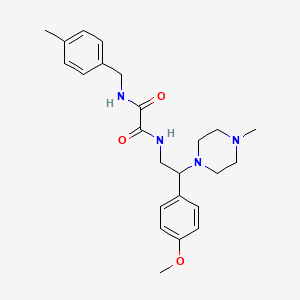
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
